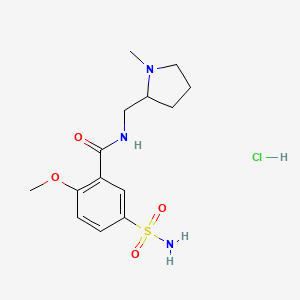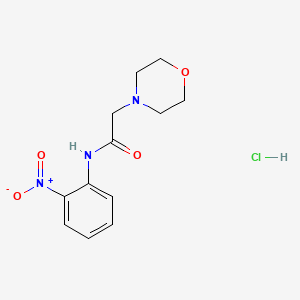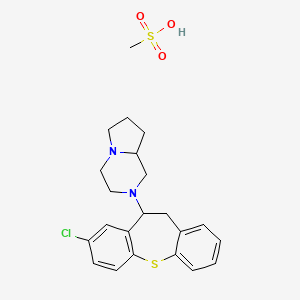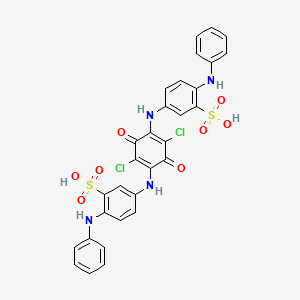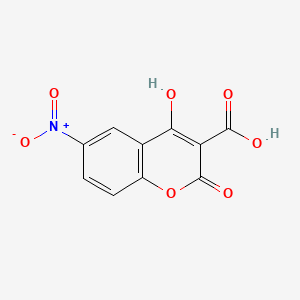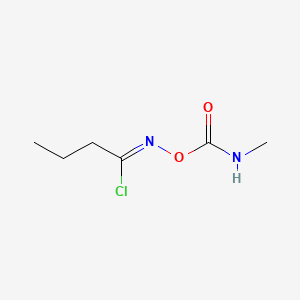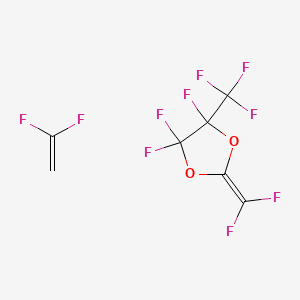
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane involves several steps and specific reaction conditions. One common method involves the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with aluminum chloride at elevated temperatures . Another method includes the reaction of hexachloroethane with hydrogen fluoride in the presence of an aluminum fluoride catalyst at high temperatures . These methods yield the desired compound along with other fluorinated by-products, which are then separated and purified.
Analyse Chemischer Reaktionen
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where fluorine atoms are replaced by other functional groups. .
Wissenschaftliche Forschungsanwendungen
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane can be compared with other fluorinated compounds such as:
Chloro-1,1-difluoroethene: This compound has similar fluorine content but differs in its chlorine substitution, leading to different reactivity and applications.
1,1-Difluoro-2-iodoethane: This compound contains iodine instead of additional fluorine atoms, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its specific fluorine arrangement, which imparts unique reactivity and stability, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
80879-54-5 |
|---|---|
Molekularformel |
C7H2F10O2 |
Molekulargewicht |
308.07 g/mol |
IUPAC-Name |
1,1-difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5F8O2.C2H2F2/c6-1(7)2-14-3(8,4(9,10)11)5(12,13)15-2;1-2(3)4/h;1H2 |
InChI-Schlüssel |
CCSDBHMAQVTPNE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(F)F.C1(=C(F)F)OC(C(O1)(F)F)(C(F)(F)F)F |
Verwandte CAS-Nummern |
80879-54-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


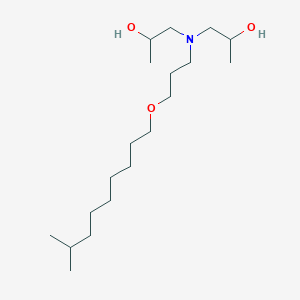

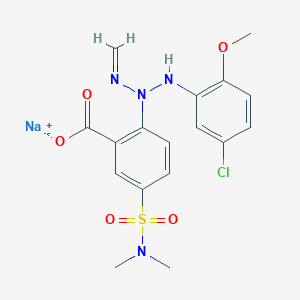
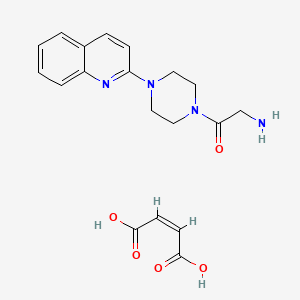

![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)

